molecular formula C5H6ClN3O B113136 2-Amino-5-chloro-3-methoxypyrazine CAS No. 874-31-7

2-Amino-5-chloro-3-methoxypyrazine

Cat. No. B113136
Key on ui cas rn: 874-31-7
M. Wt: 159.57 g/mol
InChI Key: LUJZVKRORABUDS-UHFFFAOYSA-N
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Patent
US05866568

Procedure details

Sodium (2.82 g) was dissolved in dry methanol (50 ml) under argon and 2-amino-3-bromo-5-chloropyrazine (1.68 g) was added in small portions with stirring. The stirred solution was heated at reflux under an atmosphere of argon for 4 hours. The solution was allowed to cool to ambient temperature and water (10 ml) was added. Volatile material was removed by evaporation and water (10 ml) was added to the residue. The mixture was extracted with dichloromethane (3×50 ml) and the combined extracts were dried (MgSO4) and evaporated to give 2-amino-5-chloro-3-methoxypyrazine (1.28 g), m.p. 102°-103° C.; 1H NMR (d6 -DMSO): 3.90 (s, 3 H), 7.53 (s, 1 H); mass spectrum (+ve Cl): 160 (M+H)+.
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[NH2:2][C:3]1[C:8](Br)=[N:7][C:6]([Cl:10])=[CH:5][N:4]=1.[OH2:11].[CH3:12]O>>[NH2:2][C:3]1[C:8]([O:11][CH3:12])=[N:7][C:6]([Cl:10])=[CH:5][N:4]=1 |^1:0|

Inputs

Step One
Name
Quantity
2.82 g
Type
reactant
Smiles
[Na]
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
1.68 g
Type
reactant
Smiles
NC1=NC=C(N=C1Br)Cl
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The stirred solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under an atmosphere of argon for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Volatile material was removed by evaporation and water (10 ml)
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(N=C1OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.28 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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